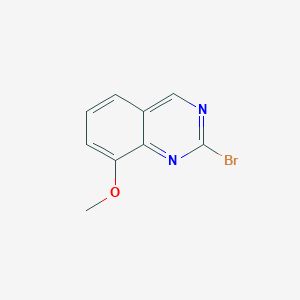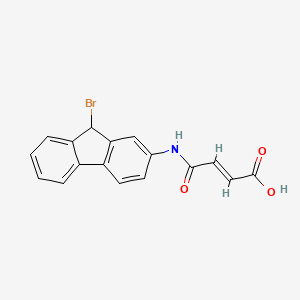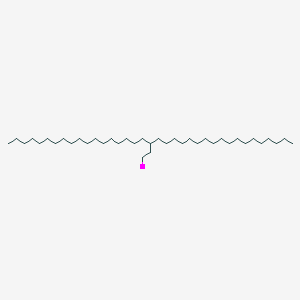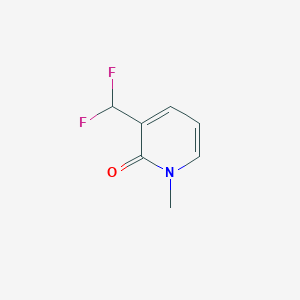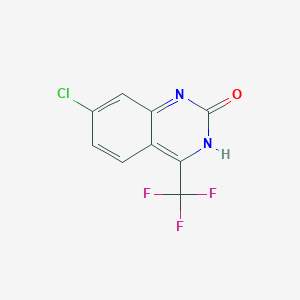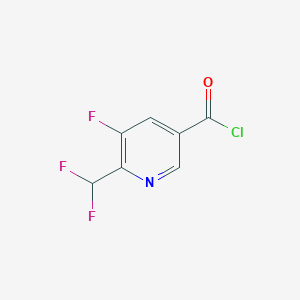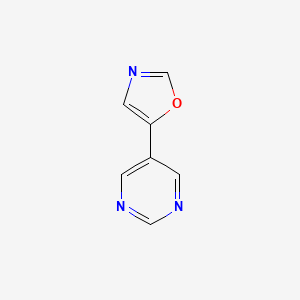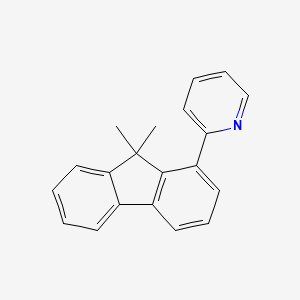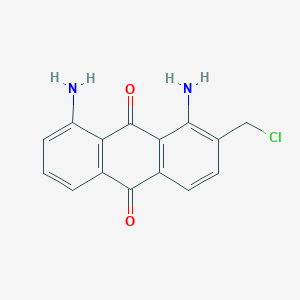![molecular formula C17H19N3O B13144536 (S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. The isobutyl group attached to the oxazole ring adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives.
Construction of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using an isobutyl halide.
Industrial Production Methods
In an industrial setting, the production of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The bipyridine moiety can undergo substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.
科学的研究の応用
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of advanced materials and catalysts.
作用機序
The mechanism of action of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various molecular targets and pathways, such as enzyme activity and signal transduction processes. The oxazole ring and isobutyl group contribute to the compound’s overall reactivity and specificity.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the oxazole ring or isobutyl group.
4,4’-Bipyridine: Another bipyridine derivative lacking the oxazole ring and isobutyl group.
Oxazole: A basic oxazole ring structure without the bipyridine moiety or isobutyl group.
Uniqueness
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole is unique due to its combination of a bipyridine moiety, an oxazole ring, and an isobutyl group
特性
分子式 |
C17H19N3O |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
(4S)-4-(2-methylpropyl)-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H19N3O/c1-12(2)9-15-11-21-17(20-15)16-10-14(5-8-19-16)13-3-6-18-7-4-13/h3-8,10,12,15H,9,11H2,1-2H3/t15-/m0/s1 |
InChIキー |
VMUAQDYQCICZRS-HNNXBMFYSA-N |
異性体SMILES |
CC(C)C[C@H]1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3 |
正規SMILES |
CC(C)CC1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



